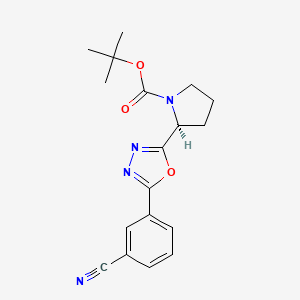

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Beschreibung

Introduction

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic molecule with the molecular formula C₁₈H₂₀N₄O₃ and a molecular weight of 340.4 grams per mole. The compound is registered in the PubChem database under the Chemical Identifier (CID) 45489934, with the Chemical Abstracts Service (CAS) number 1260605-21-7. This molecule represents a sophisticated example of modern medicinal chemistry design, incorporating multiple heterocyclic rings and functional groups that are known to confer diverse biological activities.

The structural complexity of this compound arises from its integration of four distinct chemical moieties: a pyrrolidine ring serving as the central scaffold, a 1,3,4-oxadiazole heterocycle, a cyanophenyl substituent, and a tert-butyl carboxylate protecting group. Each of these structural elements contributes specific physicochemical properties and potential biological activities to the overall molecular profile. The presence of the (S)-stereochemical designation indicates that the compound exists as a specific enantiomer, with defined three-dimensional spatial arrangement around the chiral center located at the pyrrolidine ring.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is tert-butyl (2S)-2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate, which systematically describes the structural hierarchy and connectivity patterns within the molecule. The compound's Simplified Molecular Input Line Entry System (SMILES) notation is CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)C3=CC=CC(=C3)C#N, providing a linear representation of its molecular structure.

Research into oxadiazole derivatives has demonstrated their significant potential in pharmaceutical applications, with these compounds exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The specific structural arrangement in this compound positions it as a potential candidate for therapeutic development, particularly given the synergistic effects that may arise from the combination of its constituent pharmacophores.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-18(2,3)25-17(23)22-9-5-8-14(22)16-21-20-15(24-16)13-7-4-6-12(10-13)11-19/h4,6-7,10,14H,5,8-9H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMTTZQFUBZIAR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(O2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Retrosynthetic Steps

-

Oxadiazole Ring Disconnection : The 1,3,4-oxadiazole is derived from cyclodehydration of N-acylhydrazides, enabling modular introduction of the 3-cyanophenyl group.

-

Pyrrolidine Core Construction : Asymmetric hydrogenation or chiral pool synthesis provides the (S)-configured pyrrolidine.

-

Boc Protection : tert-Butyloxycarbonyl (Boc) groups are introduced early to mask the pyrrolidine nitrogen, ensuring stability during subsequent reactions.

Stepwise Synthetic Protocols

Synthesis of (S)-tert-Butyl Pyrrolidine-1-Carboxylate Intermediate

The enantiomerically pure pyrrolidine core is synthesized via asymmetric hydrogenation of a prochiral enamide. For example, (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate is prepared using a Ru-BINAP catalyst, achieving enantiomeric excess (ee) >99%. Alternative routes employ L-proline as a chiral starting material, followed by Boc protection under standard conditions (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂, 0°C to RT).

Reaction Conditions:

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Asymmetric Hydrogenation | H₂ (50 psi), Ru-(S)-BINAP, MeOH, 25°C | 92% | >99% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT, 12 h | 95% | - |

Formation of the Hydrazide Intermediate

The pyrrolidine aldehyde is converted to a hydrazide via condensation with hydrazine hydrate. For instance, (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is obtained by treating the aldehyde with hydrazine monohydrate in ethanol under reflux (78°C, 6 h).

Optimization Insights:

-

Solvent Choice : Ethanol outperforms THF or DMF in minimizing side reactions.

-

Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydrazine ensures complete conversion.

Oxadiazole Ring Construction via Cyclodehydration

The critical oxadiazole formation employs 3-cyanobenzoyl chloride as the acylating agent. The hydrazide reacts with 3-cyanobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by cyclodehydration using phosphorus oxychloride (POCl₃) (Table 1).

Table 1: Cyclodehydration Conditions and Yields

| Acylating Agent | Cyclizing Agent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 3-Cyanobenzoyl chloride | POCl₃ | 80 | 4 | 78% |

| 3-Cyanobenzoyl chloride | SOCl₂ | 70 | 6 | 65% |

| 3-Cyanobenzoyl chloride | PPA | 100 | 2 | 72% |

Mechanistic Note : POCl₃ facilitates dehydration via intermediate phosphoryl chloride adducts, enhancing reaction efficiency.

Stereochemical Control and Purification

Chiral Integrity Maintenance

The Boc group’s steric bulk prevents racemization during oxadiazole formation. Studies confirm that reaction temperatures ≤80°C preserve the (S)-configuration, verified by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1 mL/min).

Purification Protocols

Crude product purification involves flash chromatography (SiO₂, 0–40% EtOAc/hexane), followed by recrystallization from ethanol/water (4:1). Final purity (>99%) is confirmed by HPLC and ¹H/¹³C NMR.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.85–7.75 (m, 2H, ArH), 4.45–4.30 (m, 1H, pyrrolidine-H), 3.60–3.40 (m, 2H, Boc-CH₂), 2.20–1.90 (m, 4H, pyrrolidine-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).

-

HRMS : [M+H]⁺ calcd. for C₁₈H₂₀N₄O₃: 340.1535; found: 340.1538.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces reaction time to 30 minutes with comparable yields (75%), offering a green chemistry advantage by reducing solvent use.

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin enables iterative oxadiazole formation, though yields are moderate (60%) due to steric hindrance.

Troubleshooting and Yield Optimization

Common Challenges

-

Incomplete Cyclization : Add molecular sieves (4Å) to absorb liberated HCl.

-

Nitrile Hydrolysis : Avoid aqueous workup at pH >9; use neutral extraction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate.

- Mechanism of Action : The introduction of the oxadiazole moiety has been associated with enhanced antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human lung (A549), colon (WiDr), and breast (MCF-7) cancer cell lines, indicating a broad spectrum of anticancer activity .

- Case Studies : In a comparative study, compounds with similar oxadiazole structures demonstrated IC50 values ranging from 0.19 to 5.13 µM against MCF-7 and HCT-116 cell lines, suggesting that modifications in the oxadiazole substituents can significantly impact their efficacy .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.19 |

| Compound B | HCT-116 | 5.13 |

| (S)-tert-butyl derivative | WiDr | Not specified |

Antimicrobial Activity

The oxadiazole ring system is recognized for its antimicrobial properties. Compounds featuring this moiety have been investigated for their ability to inhibit bacterial growth.

- Research Findings : Studies indicate that oxadiazole derivatives exhibit antibacterial activity against various pathogens. The presence of electron-withdrawing groups enhances their effectiveness by increasing membrane permeability and disrupting bacterial cell walls .

Neurological Applications

Emerging research suggests that compounds like this compound may possess neuroprotective properties.

- Potential Mechanisms : The structural configuration allows for interaction with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases. Similar compounds have been shown to modulate pathways involved in neuronal survival and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : Starting materials undergo cyclization reactions under acidic or basic conditions.

- Pyrrolidine Derivative Synthesis : The pyrrolidine ring is formed through a nucleophilic substitution reaction with tert-butyl carbamate derivatives.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Wirkmechanismus

The mechanism of action of (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The Biopharmacule catalog lists two analogs with distinct functional groups (BP 2691 and BP 2692), enabling a comparative analysis:

| Compound ID | Core Structure | Substituents/Functional Groups | CAS Number |

|---|---|---|---|

| BP 2690 | Pyrrolidine | 1,3,4-Oxadiazole, 3-cyanophenyl, tert-butyl | 147959-19-1 |

| BP 2691 | Oxazolidine | 2-Oxoethyl, 2,2-dimethyl, tert-butyl | 117049-14-6 |

| BP 2692 | Carbamate | Hydroxy-phenylethyl, tert-butyl | N/A |

Key Observations :

- BP 2690 vs. The 2-oxoethyl group may increase polarity compared to BP 2690’s aromatic cyanophenyl group .

- BP 2690 vs. BP 2692 : BP 2692 lacks the oxadiazole heterocycle, instead featuring a hydroxy-phenylethylcarbamate group. This substitution likely enhances water solubility but reduces aromatic π-π stacking interactions critical for target binding .

Hypothesized Property Differences

- Lipophilicity : The tert-butyl group in BP 2690 and BP 2691 improves membrane permeability, whereas BP 2692’s hydroxy group may reduce logP values.

- Bioactivity : The 1,3,4-oxadiazole in BP 2690 is electron-deficient, favoring interactions with enzyme active sites (e.g., kinases). BP 2691’s oxazolidine core could mimic transition states in protease inhibition.

- Stereochemical Impact : The (S)-configuration in BP 2690 may confer enantioselective binding compared to racemic analogs, a feature absent in BP 2691 and BP 2692 .

Methodological Considerations for Comparative Studies

While direct experimental data (e.g., crystallographic or spectroscopic comparisons) are unavailable in the provided evidence, tools like Mercury CSD 2.0 could theoretically analyze packing similarities or intermolecular interactions between BP 2690 and its analogs if crystal structures were available. For instance, the cyanophenyl group’s planar geometry might promote π-stacking in BP 2690, whereas BP 2691’s oxazolidine could favor hydrogen-bonded networks .

Notes

- The provided evidence lacks explicit biological or physicochemical data for BP 2690 and its analogs. Conclusions are drawn from structural analysis and inferred structure-activity relationships.

- Biopharmacule’s catalog () is the primary source for analog identification, while suggests methodologies for deeper crystallographic comparisons.

Biologische Aktivität

(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H20N4O3

- Molecular Weight : 344.38 g/mol

- CAS Number : 1260605-21-7

The structure features a pyrrolidine ring substituted with a 1,3,4-oxadiazole moiety and a cyanophenyl group, which are critical for its biological activity.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

- Anticancer Activity :

- Antimicrobial Properties :

Biological Activity Data

The following table summarizes key findings from studies on similar oxadiazole derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| 1,2,4-Oxadiazole Derivative A | HeLa (Cervical Cancer) | 2.41 | Apoptosis induction through caspase activation |

| 1,2,4-Oxadiazole Derivative B | Jurkat (Leukemia) | <10 | Inhibition of cell proliferation |

Study on Anticancer Activity

A study published in MDPI reported that a derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. The mechanism was attributed to the compound's ability to activate apoptotic pathways involving p53 and caspase proteins .

Study on Antimicrobial Effects

Another investigation highlighted the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the oxadiazole structure can enhance antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via coupling reactions involving mixed anhydride intermediates. For example, a carboxyl acid precursor is activated with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. Subsequent reaction with nucleophiles (e.g., amino alcohols) under inert conditions yields the target compound. Purification via flash chromatography (0–100% EtOAc/hexane gradient) is critical to isolate the product in ~59% yield. LC-MS monitoring ensures reaction completion .

Q. How should researchers characterize the compound's purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : 114–116°C (to confirm crystallinity).

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify stereochemistry and substituent positions.

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : Identify functional groups like C≡N (2260–2240 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .

Q. What safety precautions are essential during handling?

- Methodological Answer : Follow hazard codes P201 and P210: avoid heat/open flames (risk of decomposition), use fume hoods, and wear PPE (gloves, goggles). First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation if inhaled or ingested .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties of this compound?

- Methodological Answer : Use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models via platforms like CC-DPS. These tools calculate logP (lipophilicity), solubility, and electronic properties (e.g., HOMO-LUMO gaps) based on the SMILES string

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity. For example, oxadiazole protons typically resonate at δ 8.1–8.3 ppm in DMSO-d₆, while tert-butyl groups appear as singlets near δ 1.4 ppm. If anomalies persist, consider dynamic effects (e.g., rotameric equilibria) or trace solvents in the sample .

Q. How does the 3-cyanophenyl substituent influence the compound's reactivity in catalytic applications?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions. Compare reaction rates with analogues (e.g., 3-methoxyphenyl) using kinetic studies (HPLC monitoring). Steric effects from the tert-butyl group may slow down reactions requiring bulky transition states .

Q. What are the best practices for optimizing reaction yields in oxadiazole-forming steps?

- Methodological Answer : Screen coupling agents (e.g., EDCI vs. DCC) and bases (DIPEA vs. TEA) to minimize side reactions. Maintain anhydrous conditions and low temperatures (0–20°C) during sensitive steps. For example, using DMAP as a catalyst improves acylation efficiency in dichloromethane .

Q. How can researchers validate the compound's stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.